CID 78067602

Description

CID 78067602 is a compound identified in analytical studies involving chromatographic and mass spectrometric techniques. The compound was isolated from CIEO (likely an essential oil or plant-derived extract) through vacuum distillation, with its content quantified across fractions .

Properties

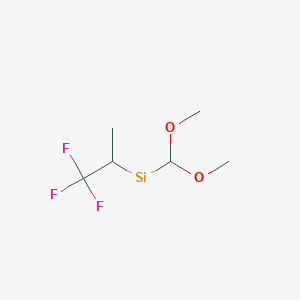

Molecular Formula |

C6H11F3O2Si |

|---|---|

Molecular Weight |

200.23 g/mol |

InChI |

InChI=1S/C6H11F3O2Si/c1-4(6(7,8)9)12-5(10-2)11-3/h4-5H,1-3H3 |

InChI Key |

WACBRKPBPBTGKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)[Si]C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78067602 involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 78067602 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.

Scientific Research Applications

CID 78067602 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

Industry: Utilized in the development of new materials, catalysts, and industrial processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further research and development may uncover even more applications and benefits of this intriguing compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical Methodologies

CID 78067602 was characterized using GC-MS, a technique optimal for volatile compounds. In contrast, structurally complex or polar analogs, such as ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11 in ), require liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) due to their low volatility and high molecular weight.

Structural and Functional Analogues

While lists oscillatoxin derivatives (e.g., CID 101283546, oscillatoxin D), these compounds belong to a distinct structural class (polyketide toxins) and are unrelated to this compound. However, the use of CID techniques in mass spectrometry for structural elucidation (as in ) is a common thread in analyzing both classes of compounds.

Data Gaps and Research Needs

The absence of explicit structural, physicochemical, or bioactivity data for this compound limits direct comparisons. Future studies should prioritize:

- High-resolution mass spectrometry (HRMS) for precise molecular formula determination.

- Nuclear magnetic resonance (NMR) for structural elucidation.

- In vitro/in vivo assays to assess biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.